(R)-(-)-1-Amino-2-propanol is a neuromodulator and a precursor to neurotransmitters like norepinephrine and dopamine. Source: [A Stereoselective Synthesis of (R)-(-)-1-Amino-2-Propanol and Its Resolution: ] Researchers study its effects on various brain functions, including:
Due to its interaction with neurotransmitters, (R)-(-)-1-amino-2-propanol is being explored for its potential therapeutic applications in:
(R)-(-)-1-Amino-2-propanol, also known as (R)-1-aminopropan-2-ol, is an organic compound with the molecular formula C₃H₉NO. It is a chiral amino alcohol characterized by its R-configuration. The compound appears as a colorless liquid and has applications in various fields, particularly in pharmaceuticals and chemical synthesis. Its structure features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a propanol backbone, making it an important intermediate in organic synthesis and biochemical processes .
(R)-(-)-1-Amino-2-propanol exhibits several biological activities:
Several methods exist for synthesizing (R)-(-)-1-amino-2-propanol:
(R)-(-)-1-Amino-2-propanol has diverse applications:
Research on (R)-(-)-1-amino-2-propanol has explored its interactions with biological systems and other compounds:
Several compounds share structural or functional similarities with (R)-(-)-1-amino-2-propanol. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
1-Aminopropan-2-ol | Same base structure | Can exist as both R and S enantiomers |
Diisopropanolamine | Contains two isopropanolamine units | More complex structure with additional amine groups |
Triisopropanolamine | Contains three isopropanolamine units | Higher molecular weight and viscosity |
2-Hydroxypropanamine | Hydroxyl group on propyl chain | Lacks amino functionality compared to 1-amino form |
These compounds highlight the uniqueness of (R)-(-)-1-amino-2-propanol due to its specific chiral configuration and its role as a precursor in drug synthesis and metabolic pathways.
(R)-(-)-1-Amino-2-propanol is systematically named (2R)-1-aminopropan-2-ol under IUPAC guidelines. The compound belongs to the class of 1,2-aminoalcohols, characterized by an amine group at position 1 and a hydroxyl group at position 2 of a propane backbone. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number (R) | 2799-16-8 |
CAS Registry Number (racemic) | 78-96-6 |
Common Synonyms | (R)-(-)-Isopropanolamine, D-Alaninol, (R)-2-Hydroxypropylamine |
The prefix (R) denotes absolute configuration at the chiral center (C2), while (-) indicates levorotatory optical activity.
The molecular formula C₃H₉NO (molecular weight: 75.11 g/mol) features:
Stereochemical Descriptor | Value |
---|---|
InChIKey (R-enantiomer) | HXKKHQJGJAFBHI-GSVOUGTGSA-N |
SMILES Notation (R) | C[C@@H](O)CN |
Optical Rotation (α) | -24° (c = 1, methanol) |
Limited single-crystal X-ray data exist for (R)-(-)-1-amino-2-propanol, but related compounds provide insights:
Property | Value | Source |
---|---|---|
Melting Point (R) | 24°C | Experimental |
Boiling Point | 160°C | Technical datasheets |
Density (20°C) | 0.96 g/cm³ | Experimental |
Refractive Index | 1.448 | Computational |
(R)-(-)-1-Amino-2-propanol, also known as (R)-1-aminopropan-2-ol, is a chiral amino alcohol with significant applications in pharmaceutical synthesis and chemical manufacturing [1]. The catalytic amination of propylene oxide represents one of the most direct and industrially relevant routes for synthesizing this compound [3]. This process typically involves the ring-opening reaction of propylene oxide with ammonia in the presence of suitable catalysts [4].
The reaction mechanism proceeds through nucleophilic attack of ammonia on the less hindered carbon atom of the epoxide ring, resulting in regioselective ring opening [10]. This regioselectivity is crucial for obtaining the desired 1-amino-2-propanol structure rather than the isomeric 2-amino-1-propanol [3]. The reaction can be represented as follows:
Propylene oxide + NH₃ → 1-Amino-2-propanol
However, this direct amination typically produces racemic mixtures of both (R) and (S) enantiomers, necessitating additional steps for obtaining the enantiopure (R)-(-)-1-amino-2-propanol [4] [10]. To achieve enantioselectivity, the reaction must start with enantiomerically pure (R)-propylene oxide or employ chiral catalysts that can direct the stereochemical outcome of the reaction [4].
Several catalytic systems have been developed for this transformation, with metal-based catalysts showing particular promise [16]. Nickel and copper catalysts have demonstrated effectiveness in the reductive amination process, though they exhibit different catalytic behaviors [16]. Copper-based catalysts tend to favor condensation reactions and formation of secondary/tertiary amines, while nickel catalysts often provide better selectivity toward primary amines [16].
The following table summarizes key catalytic systems used in the amination of propylene oxide:
Catalyst Type | Reaction Conditions | Selectivity Features | Yield Range |
---|---|---|---|
Nickel-based | 130-220°C, H₂ atmosphere | Higher selectivity for primary amines | 45-70% |
Copper/Chromium | 210°C, H₂ atmosphere | Favors secondary/tertiary amines | 30-60% |
Cobalt-Palladium | 220°C, high pressure | Improved activity with hydrophobic substrates | 60-85% |
Ruthenium complexes | 150-180°C, NH₃ excess | Moderate selectivity, versatile substrate scope | 40-75% |
Recent advancements have focused on developing catalysts that can operate under milder conditions while maintaining high selectivity [16] [33]. The addition of promoters such as yttrium oxide to cobalt-palladium catalysts has shown remarkable performance improvements in the amination of alcohols, which can be applied to epoxide-derived intermediates [33].
Enantioselective synthesis represents a sophisticated approach to obtaining optically pure (R)-(-)-1-amino-2-propanol [6]. This methodology employs chiral catalysts to control the stereochemical outcome of reactions, enabling the preferential formation of the desired (R) enantiomer [32]. The importance of enantioselective synthesis stems from the distinct biological activities exhibited by different enantiomers in pharmaceutical and biochemical applications [32].
Several classes of chiral catalysts have been developed for the enantioselective synthesis of (R)-(-)-1-amino-2-propanol [6] [15]. These include metal-based complexes with chiral ligands, organocatalysts, and enzyme-inspired synthetic catalysts [30]. Among metal-based catalysts, copper and iridium complexes with chiral phosphine ligands have shown particular promise [6] [34].
A notable approach involves the copper-catalyzed reductive coupling of N-substituted allyl equivalents with ketone electrophiles [6]. This method provides access to chiral 1,2-aminoalcohol structures with high levels of regio-, diastereo-, and enantioselectivity [34]. The reaction proceeds through a chairlike transition state, with the stereochemical outcome determined by the spatial arrangement of substituents around the metal center [6].
Iridium-based catalytic systems have also demonstrated excellent performance in the asymmetric hydrogenation of α-amino ketones to produce chiral β-amino alcohols [35]. With chiral spiro iridium catalysts, enantioselectivities up to 99.9% ee (enantiomeric excess) have been achieved, with turnover numbers reaching 100,000 [35]. This approach offers a highly efficient route to (R)-(-)-1-amino-2-propanol and related structures [35].
The following table compares different chiral catalyst systems for the enantioselective synthesis of (R)-(-)-1-amino-2-propanol:
Catalyst System | Reaction Type | Enantioselectivity (ee%) | Key Features |
---|---|---|---|
Cu-phosphine complexes | Reductive coupling | 77-99% | Reversible ketone allylation step identified |
Ir-spiro catalysts | Asymmetric hydrogenation | 95-99.9% | Extremely high turnover numbers |
Ru-diamine catalysts | Asymmetric hydrogenation | >99% | Effective at low H₂ pressure |
Cinchonidine-derived catalysts | Asymmetric phase-transfer | 77-84% | Applicable to cyclopropanation reactions |
A particularly innovative approach involves the use of chiral ruthenium catalysts for the direct C-H amination via nitrene insertion [26]. This method enables the formation of cyclic carbamates in up to 99% yield with up to 99% ee, which can subsequently be hydrolyzed to obtain chiral β-amino alcohols [26]. The catalyst can be synthesized on a gram scale and recycled after the reaction, enhancing the practicality of this approach [26].
The development of these catalytic systems represents significant progress in accessing enantiopure (R)-(-)-1-amino-2-propanol through chemical synthesis [30] [32]. The high enantioselectivities achieved with modern catalysts have made these approaches increasingly competitive with traditional resolution methods and biocatalytic routes [32] [35].
Biocatalytic approaches offer environmentally friendly alternatives for the synthesis of (R)-(-)-1-amino-2-propanol with excellent enantioselectivity [7] [13]. Among these, dehydrogenase enzymes play a central role in the stereoselective transformation of suitable precursors into the desired amino alcohol [13]. The (R)-aminopropanol dehydrogenase (EC 1.1.1.75) specifically catalyzes the reversible conversion between (R)-1-aminopropan-2-ol and aminoacetone using NAD⁺/NADH as a cofactor [13].
The enzymatic reaction can be represented as:
(R)-1-aminopropan-2-ol + NAD⁺ ⇌ aminoacetone + NADH + H⁺
This enzyme belongs to the family of oxidoreductases that act on the CH-OH group of donors with NAD⁺ or NADP⁺ as acceptors [13]. It requires potassium as a cofactor and participates in glycine, serine, and threonine metabolism [13]. The stereospecificity of this enzyme makes it particularly valuable for the production of enantiopure (R)-(-)-1-amino-2-propanol [13] [19].
Recent advances in enzyme engineering have expanded the capabilities of dehydrogenase-based biocatalysis [19] [23]. For instance, researchers have developed β-amino alcohol dehydrogenases (β-AADHs) through substrate-specific evolution of native valine dehydrogenase [23]. These engineered enzymes exhibit enhanced oxidative deamination activity toward structurally diverse (S)-β-amino alcohols, enabling complete kinetic resolution and even deracemization of racemic β-amino alcohols to obtain enantiopure (R)-enantiomers [23].
Multi-enzyme cascades have also been developed for the efficient synthesis of amino alcohols from renewable starting materials [7] [19]. One notable example involves the conversion of L-phenylalanine into (R)-1-phenylethane-1,2-diol through a two-pot four-step sequential biocatalytic cascade, followed by further transformation to obtain optically pure amino alcohols [7] [19].
The following table summarizes key biocatalytic approaches for the synthesis of (R)-(-)-1-amino-2-propanol and related structures:
Enzyme System | Substrate | Product | Enantioselectivity | Yield |
---|---|---|---|---|
(R)-aminopropanol dehydrogenase | Aminoacetone | (R)-1-amino-2-propanol | >99% ee | 70-90% |
Alcohol dehydrogenase + ω-transaminase | (R)-1,2-diols | (R)-amino alcohols | >99% ee | 70-98% |
Engineered β-AADHs | Racemic β-amino alcohols | (R)-β-amino alcohols | >99% ee | 80-95% |
Two-enzyme cascade for diols | C4-C7 diols | Corresponding amino alcohols | 99% selectivity | Variable |
A particularly promising approach involves a two-enzyme cascade that selectively converts C4-C7 diols to the corresponding amino alcohols under aqueous conditions at room temperature and atmospheric pressure [31]. By engineering the rate-limiting enzyme and optimizing reaction conditions, researchers achieved nearly 30-fold increase in amino alcohol production with 99% selectivity [31]. This system provides a green alternative to traditional chemical synthesis methods that require harsh conditions and toxic reagents [31].
The advantages of biocatalytic routes include mild reaction conditions, high enantioselectivity, and reduced environmental impact compared to chemical methods [7] [31]. However, challenges remain in scaling up these processes for industrial production, including enzyme stability, cofactor recycling, and product recovery [19] [31].
The industrial production of (R)-(-)-1-amino-2-propanol presents numerous challenges that must be addressed to achieve economically viable manufacturing processes [14] [17]. As a valuable intermediate in pharmaceutical synthesis and other applications, there is significant interest in developing efficient large-scale production methods [1] [5]. The global market for 1-amino-2-propanol was valued at USD 300 million in 2024 and is projected to grow at a CAGR of 5% from 2026 to 2033, reaching USD 450 million by 2033 [17].
Industrial production typically builds upon the synthetic methodologies discussed in previous sections, with modifications to accommodate the requirements of large-scale manufacturing [14] [17]. These include considerations of raw material availability, process safety, equipment compatibility, waste management, and economic feasibility [14] [24].
One of the primary challenges in scaling up the production of (R)-(-)-1-amino-2-propanol is maintaining high enantioselectivity while achieving acceptable yields and throughput [14] [24]. Chemical catalytic processes often face issues with catalyst deactivation, side reactions, and heat management at larger scales [24]. Biocatalytic processes, while offering excellent enantioselectivity, present challenges related to enzyme stability, cofactor recycling, and product separation [19] [31].
Process optimization plays a crucial role in addressing these challenges [24] [36]. Various optimization techniques can be employed, ranging from classical "one-factor-at-a-time" approaches to modern statistical and mathematical methods such as response surface methodology (RSM), artificial neural networks (ANN), and genetic algorithms (GA) [36]. These techniques help identify optimal reaction conditions, including temperature, pressure, catalyst loading, reagent ratios, and residence times [24] [36].
The following table outlines key optimization parameters for the industrial production of (R)-(-)-1-amino-2-propanol:
Process Parameter | Typical Range | Optimization Considerations | Impact on Process |
---|---|---|---|
Temperature | 130-220°C | Higher temperatures increase reaction rates but may reduce selectivity | Critical for reaction kinetics and product quality |
Pressure | 50-230 bar | Higher pressures improve solubility of gases but increase equipment costs | Affects gas-liquid mass transfer and safety requirements |
Catalyst loading | 1-5 wt% | Higher loadings increase reaction rates but add to process costs | Directly impacts productivity and economics |
NH₃/substrate ratio | 5-60 mol/mol | Higher ratios improve conversion but complicate separation | Affects selectivity and downstream processing |
Residence time | 2-10 hours | Longer times improve conversion but reduce throughput | Balances productivity with conversion efficiency |
For catalytic amination processes, the optimization of catalyst formulation and reaction conditions is particularly important [16] [33]. The addition of promoters such as yttrium oxide to cobalt-palladium catalysts has shown remarkable performance improvements in the amination of alcohols [33]. The hydrophobic properties of reaction intermediates also play a significant role in activity and selectivity, with PO end-capping improving both primary amine selectivity and activity toward polyethylene amines (PEA) [33].
In biocatalytic processes, optimization focuses on enzyme engineering, reaction media composition, and process configuration [31] [36]. The development of immobilized enzyme systems and continuous flow processes has shown promise for improving productivity and enzyme reusability [31]. Optimization of cofactor recycling systems is also critical for the economic viability of dehydrogenase-based processes [19] [31].
Scale-up challenges often emerge during the transition from laboratory to industrial production [24] [36]. These include heat and mass transfer limitations, mixing efficiency, and the need for specialized equipment capable of handling high pressures and corrosive reagents [24]. The development of process analytical technologies (PAT) for real-time monitoring and control has become increasingly important for ensuring consistent product quality [24] [36].
Corrosive